molecular formula C17H24ClNO3 B2680491 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- CAS No. 942142-74-7

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B2680491
CAS No.: 942142-74-7
M. Wt: 325.83
InChI Key: ADRSZIQSSXPARX-HIFRSBDPSA-N
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Description

1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with the molecular formula C17H24ClNO3. This compound is known for its unique structural features, which include a piperidine ring, a chlorophenyl group, and a hydroxymethyl group. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and hydroxymethyl groups. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic reactions and continuous flow processes.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted on its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- can be compared with other similar compounds, such as:

    Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups may exhibit similar reactivity in substitution reactions but differ in other functional groups attached to the aromatic ring.

    Hydroxymethyl derivatives: These compounds contain hydroxymethyl groups and may undergo similar hydroxymethylation reactions but differ in their overall structure and reactivity.

The uniqueness of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct properties and applications.

Biological Activity

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- is a compound with significant biological interest due to its structural features and potential pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics and therapeutic potential.

  • Molecular Formula : C17H24ClNO3
  • Molecular Weight : 325.83 g/mol
  • CAS Number : 942142-74-7
  • Synonyms : tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly regarding its effects on enzyme inhibition and antibacterial properties. Below are the key findings from the literature.

Enzyme Inhibition

1-Piperidinecarboxylic acid derivatives have shown promising activity as enzyme inhibitors. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to 1-piperidinecarboxylic acid exhibit significant AChE inhibitory activity. For instance, related piperidine derivatives have been reported to possess IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong potential for treating neurological disorders such as Alzheimer's disease .
  • Urease Inhibition : The compound also demonstrates urease inhibitory effects, which are crucial for managing conditions like kidney stones and certain gastric infections. Studies have indicated that some derivatives achieve IC50 values lower than standard urease inhibitors .

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains:

  • Activity Spectrum : The compound exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other Gram-positive and Gram-negative bacteria. This suggests a selective antibacterial profile that could be advantageous in developing targeted therapies .

Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing piperidine derivatives, researchers evaluated the biological activities of several compounds, including those structurally related to 1-piperidinecarboxylic acid. The synthesized compounds were tested for their AChE and urease inhibition as well as antibacterial activity:

CompoundAChE IC50 (µM)Urease IC50 (µM)Antibacterial Activity
Compound A2.14 ± 0.0031.21 ± 0.005Strong against S. typhi
Compound B0.63 ± 0.0016.28 ± 0.003Moderate against B. subtilis
Compound C2.39 ± 0.005<5Weak against other strains

This evaluation highlighted the potential of piperidine derivatives in drug development .

Study 2: Structure-Activity Relationship

Another research effort focused on understanding the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at the hydroxymethyl position significantly influenced both enzyme inhibition and antibacterial potency .

Properties

IUPAC Name

tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSZIQSSXPARX-HIFRSBDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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